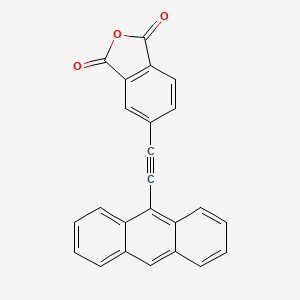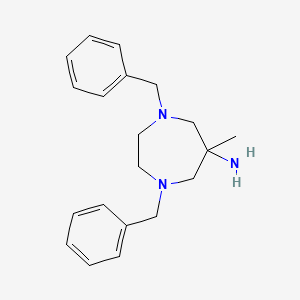
1,4-Dibenzyl-6-methyl-1,4-diazepan-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dibenzyl-6-methyl-1,4-diazepan-6-amine is a chemical compound belonging to the class of seven-membered nitrogen heterocycles. These compounds are known for their diverse biological properties and pharmaceutical importance. The structure of this compound consists of a diazepane ring with benzyl groups attached to the nitrogen atoms and a methyl group at the sixth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dibenzyl-6-methyl-1,4-diazepan-6-amine can be synthesized through various methods. One common approach involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase enzymes. This method provides high enantiomeric excess and avoids the use of heavy metal catalysts and halogenated solvents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductase enzymes, is preferred due to their efficiency and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dibenzyl-6-methyl-1,4-diazepan-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the diazepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include various substituted diazepanes, which can have different biological and pharmaceutical properties .
Aplicaciones Científicas De Investigación
1,4-Dibenzyl-6-methyl-1,4-diazepan-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4-dibenzyl-6-methyl-1,4-diazepan-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dibenzyl-1,4-diazepan-6-ol: A similar compound with a hydroxyl group at the sixth position.
4-Methyl-1,4-diazepan-1-yl)acetic acid: Another related compound with an acetic acid group attached to the diazepane ring.
Uniqueness
1,4-Dibenzyl-6-methyl-1,4-diazepan-6-amine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its high enantiomeric purity and efficient synthesis methods make it a valuable compound for various applications .
Propiedades
Número CAS |
492437-20-4 |
|---|---|
Fórmula molecular |
C20H27N3 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1,4-dibenzyl-6-methyl-1,4-diazepan-6-amine |
InChI |
InChI=1S/C20H27N3/c1-20(21)16-22(14-18-8-4-2-5-9-18)12-13-23(17-20)15-19-10-6-3-7-11-19/h2-11H,12-17,21H2,1H3 |
Clave InChI |
CYFHSRUBARQRDG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(CCN(C1)CC2=CC=CC=C2)CC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


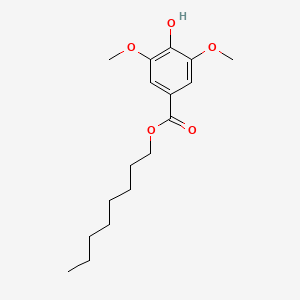
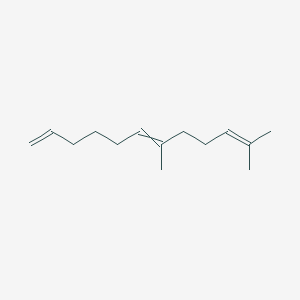

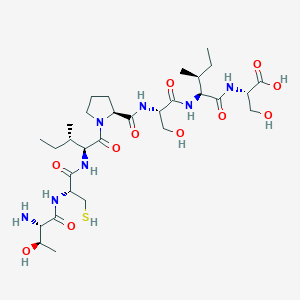
![4-Phenyl-2-[tri(propan-2-yl)silyl]cyclopent-2-en-1-one](/img/structure/B14251827.png)
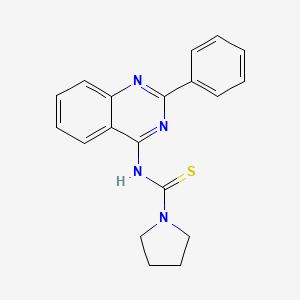
![N-Decyl-11-[(4-hydroxyphenyl)sulfanyl]undecanamide](/img/structure/B14251854.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
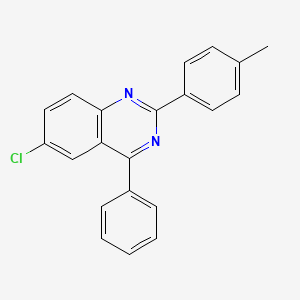

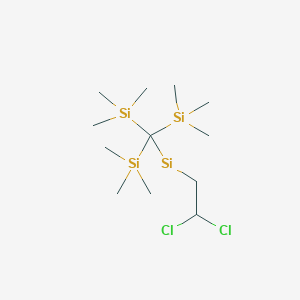
![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)

